molecular formula C11H8BrClS B8464637 2-(Bromomethyl)-5-(2-chlorophenyl)thiophene

2-(Bromomethyl)-5-(2-chlorophenyl)thiophene

Cat. No. B8464637
M. Wt: 287.60 g/mol
InChI Key: YBMMNZWJQYLPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-5-(2-chlorophenyl)thiophene is a useful research compound. Its molecular formula is C11H8BrClS and its molecular weight is 287.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-(2-chlorophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-(2-chlorophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Bromomethyl)-5-(2-chlorophenyl)thiophene

Molecular Formula

C11H8BrClS

Molecular Weight

287.60 g/mol

IUPAC Name

2-(bromomethyl)-5-(2-chlorophenyl)thiophene

InChI

InChI=1S/C11H8BrClS/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-6H,7H2

InChI Key

YBMMNZWJQYLPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg (0.74 mmol) of the compound from Example 52A and 291 mg (1.11 mmol) of triphenylphosphine were dissolved in 8 ml of THF, and 367 mg (1.11 mmol) of carbon tetrabromide were added at RT. The mixture was then stirred at RT for 16 h. For work-up, the mixture was filtered through 20 g of kieselguhr, the filter residue was rinsed with ethyl acetate and the filtrate was concentrated under reduced pressure. The residue was purified chromatographically on silica gel (mobile phase: cyclohexane/ethyl acetate 10:1, then 5:1). This gave 113 mg of contaminated target product (32% pure, 17% of theory) which were immediately reacted further.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two

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